1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride
Description
1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine hydrochloride is a secondary amine derivative featuring a 3-methylphenyl group and a 3-methylthiophen-2-ylmethyl substituent. The hydrochloride salt enhances solubility and stability, a common strategy in pharmaceutical chemistry .
Properties
IUPAC Name |
1-(3-methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NS.ClH/c1-11-4-3-5-13(8-11)9-15-10-14-12(2)6-7-16-14;/h3-8,15H,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALBOJKERYIBJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCC2=C(C=CS2)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine; hydrochloride is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine; hydrochloride
- Molecular Formula : C13H16N2S
- Molecular Weight : 236.35 g/mol
This compound features a methylphenyl group and a thiophenyl moiety, which are significant for its biological interactions.
Pharmacological Profile
- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects. Research indicates that compounds with similar structures often interact with serotonin and norepinephrine transporters, potentially leading to increased levels of these neurotransmitters in the brain .
- Anti-inflammatory Properties : The presence of the thiophene group may contribute to anti-inflammatory activities. Compounds containing thiophene have been shown to inhibit pro-inflammatory cytokines, suggesting a possible mechanism for reducing inflammation .
- Neuroprotective Effects : Some derivatives of similar compounds have demonstrated neuroprotective properties in models of neurodegeneration. This suggests that further investigation into this compound could reveal similar protective effects against neuronal damage .
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Monoamine Oxidase (MAO) : Compounds with similar structures have been noted to inhibit MAO activity, which is crucial for the metabolism of neurotransmitters such as serotonin and dopamine.
- Modulation of Receptor Activity : The compound may interact with various receptors in the central nervous system (CNS), including serotonin and adrenergic receptors, influencing mood and anxiety levels.
Study 1: Antidepressant Activity Assessment
A study was conducted to evaluate the antidepressant-like effects of the compound using the forced swim test (FST) in rodents. The results indicated a significant reduction in immobility time at doses ranging from 10 to 30 mg/kg, suggesting potential efficacy as an antidepressant agent .
Study 2: Anti-inflammatory Effects in vitro
In vitro assays were performed to assess the anti-inflammatory properties of the compound using human monocyte-derived macrophages. The results showed a dose-dependent reduction in TNF-alpha production when treated with the compound, indicating its potential as an anti-inflammatory agent .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Reduced immobility time in FST | |
| Anti-inflammatory | Decreased TNF-alpha production | |
| Neuroprotective | Potential protective effects in neurons |
Table 2: Structural Comparison with Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine; hydrochloride | Structure | Antidepressant, Anti-inflammatory |
| Similar Compound A | Structure | Neuroprotective |
| Similar Compound B | Structure | MAO Inhibitor |
Chemical Reactions Analysis
Reactivity in Acid-Base Reactions
The hydrochloride salt undergoes deprotonation in basic media to regenerate the free amine, enabling nucleophilic reactions:
-
Deprotonation :
The free amine participates in alkylation or acylation reactions, forming derivatives like sulfonamides or amides .
Radical Functionalization
The thiophene moiety engages in radical-mediated transformations:
-
Halogenation :
Using iodine(III) reagents (e.g., PhI(OCOCF₃)₂), the thiophene ring undergoes regioselective C–H iodination or trifluoromethylation under radical conditions .
Example:
Catalytic Cross-Coupling Reactions
The amine’s aromatic groups participate in Suzuki-Miyaura or Buchwald-Hartwig couplings:
-
Suzuki Coupling :
The 3-methylphenyl group reacts with aryl boronic acids using Pd(PPh₃)₄, forming biaryl derivatives . -
Buchwald-Hartwig Amination :
Palladium catalysts facilitate C–N bond formation with aryl halides, expanding structural diversity .
Tables of Reaction Conditions and Yields
Table 1. Synthesis Routes and Optimization
Table 2. Derivatives and Functionalization
| Reaction Type | Product | Key Reagents | Application |
|---|---|---|---|
| Sulfonylation | Thiophene-sulfonamide | Tosyl chloride | Bioactivity screening |
| Acylation | N-Acetylated derivative | Acetic anhydride | Prodrug synthesis |
| Suzuki Coupling | Biaryl analogs | Pd(PPh₃)₄, Ar-B(OH)₂ | Material science |
Biological Activity and Further Reactivity
While the query focuses on chemical reactions, the compound’s structural analogs (e.g., bisthiophene derivatives) show inhibitory activity against GABA transporters (mGAT1/4) , hinting at potential electrophilic interactions in biological systems.
Stability and Degradation
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among analogs include:
- Aromatic substituents : Methyl, methoxy, nitro, and halogens on phenyl or heteroaromatic rings.
- Heterocyclic moieties : Thiophene, furan, pyridine, or pyrazole rings.
Table 1: Structural Comparison of Selected Analogs
Key Observations :
Key Observations :
Physicochemical and Spectroscopic Properties
Table 3: Spectroscopic Data Comparison
Key Observations :
Pharmacological Implications (Inferred)
While direct data for the target compound are lacking, analogs highlight trends:
- 5-HT2C receptor modulation : Fluorinated and methoxy-substituted compounds (e.g., 35 in ) show functional selectivity, suggesting substituent-dependent efficacy.
Q & A
Q. What are the recommended methods for synthesizing 1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine hydrochloride, and how can reaction conditions be optimized?
Synthesis typically involves reductive amination between 3-methylbenzaldehyde and (3-methylthiophen-2-yl)methylamine, followed by hydrochloride salt formation. Optimization may include:
- Catalyst selection : Use sodium triacetoxyborohydride (STAB) for milder conditions compared to traditional NaBH₄ .
- Temperature control : Maintain 0–25°C during imine formation to minimize side reactions.
- Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How should researchers characterize the purity and structural identity of this compound?
- Spectroscopy :
- Elemental analysis : Match calculated vs. observed C, H, N, S, and Cl content (±0.4%) .
Q. What safety protocols are critical when handling this compound in the lab?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., thiophene derivatives) .
- Spill management : Neutralize with sodium bicarbonate and adsorb with inert material (vermiculite) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Scenario : Discrepancies in NMR splitting patterns may arise from rotational isomers or solvent effects.
- Methodology :
Q. What strategies are effective for improving the compound’s solubility and stability in biological assays?
- Salt form optimization : Test alternative counterions (e.g., trifluoroacetate) if hydrochloride exhibits poor solubility in aqueous buffers .
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products .
Q. How can researchers design dose-response experiments to evaluate the compound’s bioactivity while minimizing batch variability?
- Batch standardization : Ensure consistent purity (≥95%) via orthogonal methods (HPLC, NMR) .
- Dosing protocol :
- Data normalization : Use Z-factor analysis to account for plate-to-plate variability in high-throughput screens .
Data Contradiction Analysis
Q. How should conflicting results in receptor binding assays be investigated?
- Case : Inconsistent IC₅₀ values across studies.
- Approach :
Methodological Best Practices
Q. What analytical techniques are recommended for detecting degradation products during long-term storage?
- Forced degradation : Expose the compound to heat, light, and humidity, then analyze via:
- UHPLC-PDA : Track UV-active impurities (λ = 254 nm) .
- HRMS : Identify degradation fragments with mass accuracy <5 ppm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
